
Mesulergine
Descripción general
Descripción
Mesulergina, también conocida por su nombre de código de desarrollo CU-32085, es un compuesto que pertenece al grupo de las ergolinas. Actúa sobre los receptores de serotonina y dopamina y se ha investigado por sus posibles aplicaciones terapéuticas, aunque nunca se comercializó . Mesulergina es conocida por su interacción con varios receptores de serotonina y dopamina, lo que la convierte en un compuesto de interés en la neurofarmacología .
Métodos De Preparación
La síntesis de mesulergina implica varios pasos, comenzando con el esqueleto de ergolinaLas condiciones de reacción típicamente implican el uso de reactivos como dimetilamina y cloruro de sulfurílico a temperaturas controladas .
Análisis De Reacciones Químicas
Mesulergina sufre varias reacciones químicas, que incluyen:
Oxidación: Mesulergina puede oxidarse para formar sulfóxidos y sulfonas.
Reducción: Las reacciones de reducción pueden convertir mesulergina en sus derivados de amina correspondientes.
Sustitución: Mesulergina puede sufrir reacciones de sustitución nucleofílica, particularmente en el grupo dimetilsulfamida.
Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes como el peróxido de hidrógeno, agentes reductores como el hidruro de aluminio y litio, y nucleófilos como la azida de sodio. Los principales productos formados a partir de estas reacciones dependen de las condiciones y los reactivos específicos utilizados .
Aplicaciones Científicas De Investigación
Pharmacological Properties
Mesulergine functions as both a dopamine D2-like receptor agonist and a serotonin receptor antagonist . Specifically, it exhibits the following properties:
- Dopamine Receptors : Agonist activity at D2-like receptors.
- Serotonin Receptors :
- Antagonist at 5-HT2A, 5-HT2B, 5-HT2C, and 5-HT7 receptors.
- Partial agonist at 5-HT6 receptors.
- Affinity for other serotonin receptors including 5-HT1A, 5-HT1B, and 5-HT1D.
These interactions suggest that this compound may play a role in modulating dopaminergic and serotonergic systems, which are critical in various neuropsychiatric conditions.
Parkinson's Disease
This compound was primarily investigated for its efficacy in treating Parkinson's disease. Several clinical trials have been conducted to assess its therapeutic potential:
- Double-Blind Controlled Trials : In a study involving 31 patients with early Parkinson's disease, this compound showed comparable efficacy to levodopa/benserazide (Madopar). Approximately 90% of patients experienced improvement in Parkinsonian symptoms without significant dyskinesias or dose-related fluctuations .
- Long-Term Studies : An open-label extension of the initial trial demonstrated sustained benefits over nine months, with patients maintaining functional status while reducing their reliance on levodopa .
- Placebo-Controlled Studies : Another study involving 20 patients indicated that this compound significantly reduced motor disability compared to placebo, with improvements noted in tremor, rigidity, and bradykinesia .
Despite these positive findings, further clinical evaluation was halted due to adverse histological changes observed in animal models .
Potential for Future Research
The promising results from early studies suggest that derivatives of this compound could be valuable in managing Parkinson's disease and possibly other conditions characterized by dopaminergic dysfunction. Researchers have proposed that modifications to the this compound structure might mitigate the adverse effects observed in animal studies while retaining therapeutic efficacy .
Summary of Key Findings
Study Type | Sample Size | Main Findings | |
---|---|---|---|
Double-Blind Controlled Trial | 31 | Significant symptom improvement; well tolerated | Comparable efficacy to standard treatment |
Long-Term Open Study | Varies | Sustained benefits over nine months | Effective for long-term management |
Placebo-Controlled Study | 20 | Reduced motor disability; improved specific symptoms | Efficacy supported by controlled data |
Mecanismo De Acción
Mesulergina ejerce sus efectos al actuar como un agonista de los receptores D2-like de dopamina y los receptores 5-HT6 de serotonina, y como un antagonista de los receptores 5-HT2A, 5-HT2B, 5-HT2C y 5-HT7 de serotonina . También tiene afinidad por otros receptores de serotonina, incluidos 5-HT1A, 5-HT1B, 5-HT1D, 5-HT1F y 5-HT5A . La interacción del compuesto con estos receptores modula la actividad de los neurotransmisores, influyendo en varios procesos fisiológicos y neurológicos .
Comparación Con Compuestos Similares
Mesulergina es similar a otros derivados de ergolina, como:
Actividad Biológica
Mesulergine, also known as CU-32-085, is a compound primarily recognized for its role in neuropharmacology, particularly as an antagonist of serotonin receptors and a partial agonist of dopamine receptors. This article explores the biological activity of this compound, detailing its receptor interactions, therapeutic effects, and relevant case studies.
Chemical Structure:
- Chemical Name: N'-(8-α1,6-dimethylergolin-8-yl)-N,N-dimethylsulfamide hydrochloride
- Molecular Weight: 362.5 g/mol
- Purity: ≥99%
Receptor Affinities:
this compound exhibits significant binding affinity to various receptors:
- 5-HT2A and 5-HT2C Receptors: Antagonist activity with pA2 values of 9.1.
- Dopamine D2-like Receptors: Acts as a partial agonist with a Ki value of 8 nM.
- 5-HT7 Receptors: High affinity demonstrated in binding studies in rat brain tissues .
Antiprolactin and Antiparkinsonian Effects
This compound has been studied for its potential to alleviate symptoms associated with Parkinson's disease and hyperprolactinemia. In clinical trials, this compound demonstrated notable efficacy in improving motor symptoms in patients with early-stage Parkinson's disease.
Case Study Summary:
- Study Design: Double-blind controlled trial involving 20 patients.
- Results:
Comparative Efficacy
A comparative analysis of this compound's effects on Parkinson's disease symptoms versus placebo reveals its therapeutic potential:
Symptom | Baseline Score | Score with this compound | Score with Placebo |
---|---|---|---|
Motor Disability | 2.8 | 1.6 | 1.9 |
Tremor | Moderate | Mild | Moderate |
Rigidity | Moderate | Mild | Moderate |
Bradykinesia | Moderate | Mild | Moderate |
Additional Pharmacological Insights
This compound's role extends beyond its receptor antagonism; it also exhibits antihypertensive properties through peripheral mechanisms involving dopamine D2 receptors . Its diverse receptor interactions suggest potential applications in treating various neuropsychiatric conditions.
Propiedades
IUPAC Name |
(6aR,9S,10aR)-9-(dimethylsulfamoylamino)-4,7-dimethyl-6,6a,8,9,10,10a-hexahydroindolo[4,3-fg]quinoline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26N4O2S/c1-20(2)25(23,24)19-13-9-15-14-6-5-7-16-18(14)12(10-21(16)3)8-17(15)22(4)11-13/h5-7,10,13,15,17,19H,8-9,11H2,1-4H3/t13-,15+,17+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JLVHTNZNKOSCNB-YSVLISHTSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CC(CC2C1CC3=CN(C4=CC=CC2=C34)C)NS(=O)(=O)N(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C[C@H](C[C@H]2[C@H]1CC3=CN(C4=CC=CC2=C34)C)NS(=O)(=O)N(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26N4O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
72786-12-0 (mono-hydrochloride) | |
Record name | Mesulergine [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0064795353 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID3046324 | |
Record name | Mesulergine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3046324 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
362.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
64795-35-3 | |
Record name | Mesulergine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=64795-35-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Mesulergine [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0064795353 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Mesulergine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3046324 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | MESULERGINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SML95FK06I | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.